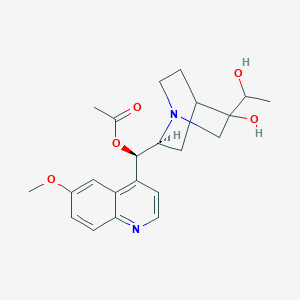

9-Acetyl-3,10-dihydroxy Hydroquinine

Descripción

Overview of Hydroquinone (B1673460) Derivatives in Chemical Research

Hydroquinone, a benzene (B151609) ring substituted with two hydroxyl groups in the para position, is a fundamental building block in organic synthesis. openaccessjournals.com Its derivatives are a class of compounds that have garnered significant attention in chemical research due to their redox activity and versatile reactivity. The hydroxyl groups of the hydroquinone moiety can be readily oxidized to the corresponding quinone, a reversible process that is central to many of their applications. nih.gov

In the realm of materials science, hydroquinone derivatives are integral to the development of advanced polymers and organic electronic devices. ijrar.orgfastercapital.com Their ability to act as reducing agents and polymerization inhibitors is also of significant industrial importance. Furthermore, the functionalization of the hydroquinone ring allows for the synthesis of a vast array of molecules with tailored properties, making them valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. nih.gov The study of these derivatives continues to be a vibrant area of research, with ongoing efforts to develop novel synthetic methodologies and explore new applications. fastercapital.com

Structural Classification of 9-Acetyl-3,10-dihydroxy Hydroquinine (B45883) within Polyhydroxylated Aromatic Compounds

Polyhydroxylated aromatic compounds are a broad class of molecules characterized by an aromatic ring system substituted with multiple hydroxyl groups. The specific compound, 9-Acetyl-3,10-dihydroxy Hydroquinine, can be deconstructed into its key structural features to understand its classification within this group.

Polycyclic Aromatic Core : The numbering "9" and "10" in the name suggests that the core of this molecule is not a simple benzene ring, but rather a larger polycyclic aromatic hydrocarbon (PAH) system, such as anthracene (B1667546) or phenanthrene. researchgate.net The "Hydroquinine" part of the name, while non-standard, implies a dihydroxy-substituted aromatic system, analogous to hydroquinone but on a more complex polycyclic framework.

Polyhydroxylated Nature : The prefix "dihydroxy" indicates the presence of two hydroxyl (-OH) groups attached to this aromatic core. The presence of multiple hydroxyl groups is a defining characteristic of polyhydroxylated aromatic compounds.

Functionalization : The "Acetyl" group (a -COCH3 moiety) is another key functional group. The presence of both hydroxyl and acetyl groups makes this a multifunctional aromatic compound.

Based on these features, 9-Acetyl-3,10-dihydroxy Hydroquinine would be classified as a functionalized, polyhydroxylated polycyclic aromatic hydrocarbon. The precise properties and reactivity of this molecule would be determined by the specific arrangement of these functional groups on the polycyclic aromatic scaffold.

To illustrate the structural context, consider the following table of well-characterized polycyclic aromatic hydrocarbons, which could potentially form the core of a molecule like 9-Acetyl-3,10-dihydroxy Hydroquinine.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Structure |

| Naphthalene | C10H8 | 128.17 | |

| Anthracene | C14H10 | 178.23 | |

| Phenanthrene | C14H10 | 178.23 | |

| Pyrene | C16H10 | 202.25 |

Rationale for Advanced Academic Investigation of Complex Hydroquinine Derivatives

The academic pursuit of complex hydroquinone and polycyclic aromatic hydrocarbon derivatives is driven by a number of key factors. The development of novel synthetic methods for the controlled functionalization of these molecules is a significant area of research in itself, pushing the boundaries of organic synthesis. acs.orgrsc.org The ability to precisely place different functional groups on a polycyclic aromatic core allows chemists to create molecules with highly specific properties. nih.govnih.gov

From a materials science perspective, these complex aromatic compounds are promising candidates for the development of new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. ijrar.orgfastercapital.com The extended π-systems of these molecules facilitate charge transport, and the introduction of functional groups can be used to tune their electronic and optical properties. nih.gov

In medicinal chemistry, polycyclic aromatic structures are found in a number of biologically active compounds. The synthesis and study of new derivatives can lead to the discovery of novel therapeutic agents. ijrar.org For example, some polycyclic aromatic hydrocarbon ortho-quinones have been shown to exhibit significant cytotoxicity, which could be harnessed for the development of new anticancer drugs. nih.gov

Furthermore, the study of these complex molecules contributes to our fundamental understanding of aromaticity, a concept that is still a subject of active research and debate. nih.govnih.gov The synthesis and characterization of novel aromatic systems challenge and refine our theoretical models of chemical bonding and reactivity. fastercapital.com

Below is a table summarizing some of the key research areas and potential applications that motivate the study of complex aromatic compounds.

| Research Area | Key Objectives and Rationale | Potential Applications |

| Organic Synthesis | Development of novel and efficient methods for the regioselective functionalization of polycyclic aromatic hydrocarbons. acs.org | Access to a wider range of complex molecular architectures for various applications. |

| Materials Science | Tuning of electronic and photophysical properties through structural modification to create new functional materials. nih.govfastercapital.com | Organic electronics (OLEDs, OFETs), sensors, and advanced polymers. ijrar.org |

| Medicinal Chemistry | Exploration of structure-activity relationships to identify new drug candidates with improved efficacy and selectivity. ijrar.org | Development of new anticancer agents, antivirals, and other therapeutics. |

| Theoretical Chemistry | Investigation of the fundamental principles of aromaticity and electronic structure in complex, non-planar, and heteroatom-containing aromatic systems. nih.govnih.gov | Improved predictive models for the design of new molecules with desired properties. |

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H28N2O5 |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

[(R)-[(2S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |

InChI |

InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15?,20-,21+,22?/m0/s1 |

Clave InChI |

DGPBLFZAYXMSRB-MOYPFFRSSA-N |

SMILES isomérico |

CC(C1(CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |

SMILES canónico |

CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Acetyl 3,10 Dihydroxy Hydroquinine

Total Synthesis Approaches to the 9-Acetyl-3,10-dihydroxy Hydroquinine (B45883) Scaffold

Development of Novel Acetylation Pathways at Position 9

The acetylation of the C9-hydroxyl group is a crucial final step. While standard acetylation procedures using acetic anhydride (B1165640) or acetyl chloride are commonplace for Cinchona alkaloids, the presence of two additional phenolic hydroxyl groups at positions 3 and 10 in the target molecule introduces a significant selectivity challenge. wiley-vch.de The C9-hydroxyl is a secondary alcohol and is generally sterically accessible, but its reactivity must be carefully balanced against the potentially more acidic phenolic groups.

To achieve selective O-acetylation at the C9 position, several approaches could be investigated:

Steric Hindrance: Employing a sterically bulky acetylating agent might favor reaction at the less hindered C9-hydroxyl over the phenolic positions.

Kinetic Control: Performing the reaction at low temperatures could exploit potential differences in the activation energies for the acetylation of the different hydroxyl groups.

Catalyst-Controlled Acetylation: The use of specific catalysts, such as certain Lewis acids or organocatalysts, could potentially direct the acetylation to the C9 position through transient coordination. acs.org

Enzymatic Acetylation: Lipases are known to catalyze selective acylation reactions on polyol substrates with high regioselectivity. An enzymatic approach could offer a mild and highly selective method for the final acetylation step.

Table 1: Potential Acetylation Reagents and Conditions for Selective C9-Acetylation

| Reagent | Catalyst/Conditions | Expected Selectivity Rationale |

| Acetic Anhydride | Pyridine (B92270), DMAP, Low Temperature (-20 °C to 0 °C) | Kinetic control, favoring the more nucleophilic secondary alcohol. |

| Acetyl Chloride | Triethylamine, CH₂Cl₂, Low Temperature | Similar to acetic anhydride, requires careful control of stoichiometry. |

| Isopropenyl Acetate | Lipase (e.g., Candida antarctica Lipase B) | High regioselectivity based on enzyme's active site topology. |

| 2,4,6-Trichloro-benzoyl Chloride, then Acetate anion | Two-step sequence | Exploits steric hindrance in the first step for selective acylation. |

This is a hypothetical table based on general chemical principles.

Stereoselective Installation of Dihydroxy Groups at Positions 3 and 10

The introduction of vicinal diols onto the electron-deficient quinoline (B57606) ring is arguably the most formidable challenge in the synthesis. Traditional methods for dihydroxylation, such as those using osmium tetroxide (OsO₄), are typically more effective on electron-rich alkenes. masterorganicchemistry.com The aromatic and electron-deficient nature of the quinoline ring in the hydroquinine scaffold makes it resistant to such oxidative additions.

Potential strategies to overcome this include:

Dearomatization-Oxidation: A sequence involving the dearomatization of the quinoline ring, for example by reduction, to form a more reactive dihydroquinoline intermediate could be explored. Subsequent stereoselective dihydroxylation of the resulting double bond, followed by re-aromatization, could yield the desired product.

Directed Oxidation: The existing functionalities on the hydroquinine scaffold could potentially be used to direct an oxidizing agent to the desired positions, although this would require a highly specialized reagent system.

Biocatalytic Dihydroxylation: A promising avenue involves the use of dioxygenase enzymes. nih.govfrontiersin.orgnih.govrsc.orgtuwien.at Bacterial dioxygenases, such as toluene (B28343) dioxygenase (TDO), have been shown to catalyze the stereospecific cis-dihydroxylation of quinoline and its derivatives. nih.govfrontiersin.orgnih.govrsc.orgtuwien.at This enzymatic approach could provide the desired 3,10-dihydroxy functionality in a single, highly stereocontrolled step. The substrate specificity of such enzymes would need to be investigated or engineered to accommodate the bulky hydroquinine scaffold.

Table 2: Comparison of Potential Dihydroxylation Methods for the Quinoline Ring

| Method | Reagent/System | Advantages | Challenges |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL), Stoichiometric Oxidant (NMO) | High stereoselectivity for alkenes. | Low reactivity of the aromatic, electron-deficient quinoline ring; potential for N-oxidation. |

| Dearomatization-Dihydroxylation | 1. Birch Reduction (Na, NH₃) 2. m-CPBA (epoxidation) 3. Acidic Hydrolysis | Creates a more reactive olefinic substrate. | Harsh reaction conditions; control of regioselectivity during reduction and oxidation; re-aromatization step required. |

| Biocatalytic Dihydroxylation | Whole-cell biocatalyst (e.g., P. putida expressing Toluene Dioxygenase) | High regio- and stereoselectivity; mild, environmentally benign conditions. nih.govfrontiersin.orgnih.govrsc.orgtuwien.at | Substrate acceptance by the enzyme; potential for low yields; requires specialized fermentation equipment. |

This is a hypothetical table based on published capabilities of these methods on related substrates.

Semisynthetic Routes to 9-Acetyl-3,10-dihydroxy Hydroquinine from Precursors

A semisynthetic approach, starting from the readily available Cinchona alkaloid hydroquinine, offers a more direct and potentially more efficient route to the target compound. This strategy leverages the existing complex chiral scaffold and focuses on the selective modification of the quinoline ring and the C9-hydroxyl group.

Optimization of Precursor Derivatization for Enhanced Yields

The key transformations in a semisynthetic route from hydroquinine are the dihydroxylation of the quinoline ring and the subsequent selective acetylation of the C9-hydroxyl group. Optimization of these steps is paramount for achieving a viable synthesis.

Dihydroxylation Optimization: If a chemical oxidation method is pursued, extensive screening of oxidants, catalysts, solvents, and temperatures would be necessary to achieve any conversion of the unreactive quinoline ring while minimizing degradation of the sensitive alkaloid structure. Protecting the quinuclidine (B89598) nitrogen, for instance by forming the N-oxide, might alter the electronic properties of the quinoline ring and facilitate oxidation, though this could also introduce other reaction pathways.

Acetylation Optimization: As with the total synthesis, selective C9-acetylation in the presence of the newly installed phenolic hydroxyls is a key challenge. Optimization would involve a detailed study of the parameters outlined in section 2.1.2. A design of experiments (DoE) approach could be employed to efficiently screen variables such as reagent stoichiometry, temperature, reaction time, and catalyst loading to maximize the yield of the desired mono-acetylated product and minimize the formation of di- or tri-acetylated byproducts.

Table 3: Illustrative Parameters for Optimization of C9-Acetylation of a Hypothetical 3,10-dihydroxy Hydroquinine Precursor

| Parameter | Range Investigated | Optimal Value (Hypothetical) | Effect on Yield/Selectivity |

| Temperature (°C) | -40 to 25 | -20 | Lower temperatures generally increase selectivity for the kinetic product (C9-O-acetyl). |

| Acetic Anhydride (eq.) | 1.0 to 3.0 | 1.1 | Excess reagent leads to over-acetylation of phenolic groups. |

| Base (e.g., Pyridine) | Catalytic to Stoichiometric | 1.2 eq. | Acts as both a catalyst and an acid scavenger; concentration can influence reaction rate. |

| Reaction Time (h) | 1 to 24 | 4 | Prolonged reaction times can lead to competing side reactions and decreased selectivity. |

This table presents a hypothetical optimization scenario.

Investigation of Enzymatic and Chemoenzymatic Conversion Pathways

Given the challenges associated with the chemoselective functionalization of the hydroquinine scaffold, enzymatic and chemoenzymatic pathways represent a highly attractive alternative. researchgate.net

Enzymatic Dihydroxylation: As mentioned previously, dioxygenases are prime candidates for installing the 3,10-dihydroxy functionality. nih.govfrontiersin.orgnih.govrsc.orgtuwien.at A semisynthetic route could involve the direct biotransformation of hydroquinine using a whole-cell system expressing a suitable dioxygenase. This single step could potentially replace a complex and low-yielding chemical oxidation sequence. Research would focus on identifying or engineering an enzyme that accepts hydroquinine as a substrate and performs the dihydroxylation with the desired regio- and stereochemistry.

The investigation into these pathways would involve screening a wide range of microorganisms and isolated enzymes for the desired reactivity, followed by process optimization to maximize conversion and facilitate product isolation.

Chemical Reactivity and Stability of 9-Acetyl-3,10-dihydroxy Hydroquinine

The chemical reactivity and stability of 9-Acetyl-3,10-dihydroxy Hydroquinine are governed by the interplay of its three main functional components: the hydroquinone-like quinoline core, the quinuclidine bicyclic amine, and the acetyl ester at the C9 position.

Oxidative and Reductive Transformations of the Hydroquinine Core

The hydroquinine core possesses several sites susceptible to oxidative and reductive transformations. The dihydroxy-substituted quinoline ring, resembling a hydroquinone (B1673460), is prone to oxidation, while the quinoline ring itself and the quinuclidine nitrogen can undergo various redox reactions.

Oxidative Transformations:

The dihydroxy moiety on the quinoline ring is expected to be readily oxidized to the corresponding quinone under mild oxidizing conditions. This transformation is a characteristic reaction of hydroquinones and catechols. wikipedia.orgnih.gov The presence of the electron-rich dihydroxy system makes the aromatic ring susceptible to further oxidative degradation under stronger conditions.

The tertiary amine of the quinuclidine ring can be oxidized to an N-oxide. researchgate.net This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents such as hydrogen peroxide or peroxy acids. liverpool.ac.uk

Reductive Transformations:

The quinoline ring of the hydroquinine core can be reduced via catalytic hydrogenation. Depending on the catalyst and reaction conditions, this can lead to the formation of 1,2,3,4-tetrahydroquinolines. nih.govcjcatal.comacs.org Various catalysts, including ruthenium, cobalt, and gold-based systems, have been shown to be effective for the hydrogenation of quinolines. nih.govcjcatal.comnih.gov The reduction can proceed in a highly chemoselective and enantioselective manner. acs.org

If the dihydroxy moiety is oxidized to a quinone, this quinone can be reduced back to the hydroquinone form. nih.govlibretexts.org This reversible redox behavior is a key characteristic of quinone-hydroquinone systems. wikipedia.org

| Transformation | Functional Group | Expected Product | Typical Reagents/Conditions |

|---|---|---|---|

| Oxidation | Dihydroxy-quinoline | Quinone-quinoline | Mild oxidizing agents (e.g., air, FeCl₃) researchgate.net |

| Oxidation | Quinuclidine Nitrogen | Quinuclidine N-oxide | H₂O₂, m-CPBA researchgate.netliverpool.ac.uk |

| Reduction | Quinoline Ring | 1,2,3,4-Tetrahydroquinoline derivative | H₂, Ru/C or Co catalyst nih.govcjcatal.com |

| Reduction | Quinone-quinoline | Dihydroxy-quinoline | Reducing agents (e.g., NaBH₄, H₂/Pd) nih.gov |

Ligand Binding Characteristics of the Dihydroxy Moiety

The 3,10-dihydroxy substitution pattern on the quinoline ring, particularly if it forms a catechol-like (ortho-dihydroxy) or hydroquinone-like (para-dihydroxy) system, is expected to confer significant metal-chelating properties to the molecule. Both catechols and 8-hydroxyquinoline (B1678124), a related structural motif, are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govscience.govoup.comtandfonline.com

The two hydroxyl groups can act as a bidentate ligand, coordinating to a metal ion through the oxygen atoms after deprotonation. science.gov The stability of the resulting metal complex depends on several factors, including the nature of the metal ion, the pH of the solution, and the stereochemistry of the ligand. nih.gov The complexation can lead to changes in the spectroscopic and electrochemical properties of the molecule.

| Metal Ion | Potential Coordination Mode | Significance |

|---|---|---|

| Fe(III) | Bidentate (O,O) | Formation of colored complexes is characteristic of catecholates. oup.com |

| Cu(II) | Bidentate (O,O) | Can influence redox activity. science.gov |

| Zn(II) | Bidentate (O,O) | Can be used in fluorescent sensing applications. nih.gov |

| Other Transition Metals | Bidentate (O,O) | Broad coordination chemistry is expected. tandfonline.com |

Hydrolytic Stability of the Acetyl Ester Linkage

The 9-acetyl ester linkage in 9-Acetyl-3,10-dihydroxy Hydroquinine is susceptible to hydrolysis under both acidic and basic conditions, yielding 3,10-dihydroxy hydroquinine and acetic acid or its conjugate base. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is a reversible process. youtube.comstudysmarter.co.ukyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction typically requires heating to proceed at a reasonable rate.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. wikipedia.org This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The products are the alcohol (3,10-dihydroxy hydroquinine) and the carboxylate salt (acetate). libretexts.org Saponification is generally faster and more complete than acid-catalyzed hydrolysis.

The rate of hydrolysis can be influenced by steric hindrance around the C9 position, which is a common feature in Cinchona alkaloids. uj.edu.pl

| Condition | Reaction Type | Products | Key Characteristics |

|---|---|---|---|

| Aqueous Acid (e.g., H₂SO₄), Heat | Acid-Catalyzed Hydrolysis | 3,10-dihydroxy hydroquinine + Acetic Acid | Reversible equilibrium. libretexts.orgyoutube.com |

| Aqueous Base (e.g., NaOH), Heat | Saponification | 3,10-dihydroxy hydroquinine + Sodium Acetate | Irreversible, proceeds to completion. wikipedia.org |

Advanced Spectroscopic and Spectrometric Characterization of 9 Acetyl 3,10 Dihydroxy Hydroquinine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For a molecule with the complexity of 9-Acetyl-3,10-dihydroxy hydroquinine (B45883), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR techniques are crucial for establishing the connectivity and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 9-Acetyl-3,10-dihydroxy hydroquinine, COSY would be instrumental in tracing the proton-proton networks within the quinuclidine (B89598) ring system and the quinoline (B57606) moiety. For instance, the correlation between H-2 and H-3, H-3 and H-4, and so on, would be clearly visible, allowing for the delineation of the aliphatic core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations between protons on the quinuclidine and quinoline rings would help to define their relative orientation.

A hypothetical table of expected key HMBC correlations for the structural backbone is presented below.

| Proton(s) | Correlated Carbon(s) (via HMBC) | Structural Fragment Implication |

| H-2' | C-4', C-8a', C-3' | Quinoline Ring System |

| H-8 | C-7, C-9, C-6 | Quinuclidine Core |

| H-9 | C-8, C-1', C-4' | Connection of Quinoline and Quinuclidine |

| -COCH₃ | C=O (acetyl), C-9 | Position of Acetyl Group |

The hydroquinine molecule possesses a flexible quinuclidine core. The conformation of this ring system can be investigated by analyzing the coupling constants (³J_HH) obtained from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, the preferred chair or boat-like conformations of the six-membered rings within the quinuclidine system can be inferred.

NOE data provides through-space correlations, which are complementary to the through-bond information from coupling constants. For example, strong NOE signals between an axial proton and other axial protons on the same side of a ring would confirm a chair-like conformation. The relative stereochemistry at the chiral centers, particularly at C-3, C-4, C-8, and C-9, can be definitively established by a complete NOESY analysis.

The rotation around the C9-O bond of the acetyl group may be hindered, potentially leading to the existence of different rotational isomers (rotamers) that can be observed by NMR at low temperatures. acs.org Dynamic NMR (DNMR) spectroscopy is the technique used to study such processes. nih.gov

At room temperature, the rotation of the acetyl group is likely to be fast on the NMR timescale, resulting in a single, time-averaged signal for the acetyl protons. As the temperature is lowered, the rate of rotation would decrease. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough to observe separate signals for the different rotamers. researchgate.net By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides valuable insight into the steric and electronic environment around the C-9 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental composition and the confirmation of the molecular formula of a compound. nih.gov For 9-Acetyl-3,10-dihydroxy hydroquinine (C₂₂H₂₈N₂O₅), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within 5 ppm).

Several soft ionization techniques are suitable for the analysis of cinchona alkaloids and their derivatives. nih.govresearchgate.net

Electrospray Ionization (ESI): ESI is a very gentle ionization method ideal for polar and thermally labile molecules like hydroquinine derivatives. nih.gov It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it excellent for accurate molecular weight determination. researchgate.net Given the presence of basic nitrogen atoms and hydroxyl groups, 9-Acetyl-3,10-dihydroxy hydroquinine is expected to ionize efficiently in positive ion mode ESI.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds than ESI but can also be used for this molecule. It might induce more in-source fragmentation compared to ESI, which can sometimes be advantageous for preliminary structural analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger molecules, but it can also be applied to molecules in this mass range. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle desorption and ionization.

A comparison of these techniques for the analysis of the target compound is summarized below.

| Ionization Technique | Typical Ion Formed | Suitability for 9-Acetyl-3,10-dihydroxy Hydroquinine | Key Advantages |

| ESI | [M+H]⁺ | High | Gentle ionization, minimal fragmentation, ideal for coupling with liquid chromatography (LC). nih.govscripps.edu |

| APCI | [M+H]⁺ | Moderate | Can analyze a broad range of compounds, may provide some structural information from in-source fragmentation. scripps.edu |

| MALDI | [M+H]⁺, [M+Na]⁺ | Moderate to High | High sensitivity, tolerant to some buffers and salts. scripps.edu |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. healtheffects.org In an MS/MS experiment, the protonated molecule of 9-Acetyl-3,10-dihydroxy hydroquinine ([M+H]⁺) would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. The fragmentation of cinchona alkaloids is well-studied and typically involves characteristic cleavages. nih.govresearchgate.netresearchgate.net

For 9-Acetyl-3,10-dihydroxy hydroquinine, key fragmentation pathways would likely include:

Loss of the acetyl group: A neutral loss of ketene (B1206846) (CH₂CO, 42 Da) or acetic acid (CH₃COOH, 60 Da) is a common fragmentation for acetylated compounds. nih.gov

Cleavage of the C8-C9 bond: This is a characteristic fragmentation pathway for cinchona alkaloids, leading to ions containing either the quinoline or the quinuclidine portion of the molecule. nih.gov

Loss of water: The presence of hydroxyl groups at C-3 and C-10 makes the neutral loss of one or more water molecules (18 Da) a highly probable fragmentation pathway.

Cleavage within the quinuclidine ring: Further fragmentation of the quinuclidine moiety can provide additional structural information. mdpi.com

By accurately measuring the masses of the fragment ions, the elemental composition of each fragment can be determined, allowing for the proposal of a detailed fragmentation mechanism. This serves as a confirmation of the connectivity established by NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and the nature of their chemical bonds. For a molecule with the complexity of 9-Acetyl-3,10-dihydroxy Hydroquinine, the resulting spectra would be a composite of the vibrational modes of its constituent parts: the dihydroxy-substituted quinoline ring, the quinuclidine core, and the C9-acetyl group.

Predicted FT-IR and Raman Spectral Features:

The vibrational spectrum can be dissected into several key regions, each corresponding to specific functional groups expected in the molecule.

O-H Stretching Region (3500-3200 cm⁻¹): The two phenolic hydroxyl groups on the quinoline ring at positions 3 and 10 are expected to exhibit strong, broad absorption bands in the FT-IR spectrum in this region. The broadness is indicative of significant intermolecular and potentially intramolecular hydrogen bonding. In the Raman spectrum, these O-H stretching modes are typically weak.

C-H Stretching Region (3100-2800 cm⁻¹): This region will contain contributions from the aromatic C-H stretching of the quinoline ring (typically >3000 cm⁻¹) and the aliphatic C-H stretching of the quinuclidine core and the acetyl methyl group (typically <3000 cm⁻¹).

Carbonyl (C=O) Stretching Region (1750-1735 cm⁻¹): The ester carbonyl of the 9-acetyl group is a strong infrared absorber and will produce a sharp, intense peak. Its precise position can indicate the conformational strain and electronic environment around the C9 position. This region is critical for confirming the presence of the acetyl modification.

Aromatic C=C and C=N Stretching Region (1650-1400 cm⁻¹): The quinoline ring system will display a series of sharp bands in this "fingerprint" region, corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic structure. These are often strong in both FT-IR and Raman spectra. The substitution pattern with two hydroxyl groups is expected to cause shifts in these bands compared to unsubstituted quinoline. researchgate.netiosrjournals.orgnih.gov

C-O Stretching Region (1300-1000 cm⁻¹): This region will be complex, featuring contributions from the C-O stretching of the phenolic hydroxyl groups and the C-O stretching of the acetyl ester linkage. The phenolic C-O stretches are expected around 1200 cm⁻¹, while the ester C-O stretches will appear as two bands, an asymmetric stretch (around 1240 cm⁻¹) and a symmetric stretch (around 1050 cm⁻¹).

The table below summarizes the predicted key vibrational bands for 9-Acetyl-3,10-dihydroxy Hydroquinine based on data from analogous compounds.

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Functional Group/Structural Unit |

| O-H stretch | 3400-3200 (strong, broad) | Weak | Phenolic -OH (positions 3 & 10) |

| Aromatic C-H stretch | 3100-3000 (medium) | Medium-Strong | Quinoline Ring |

| Aliphatic C-H stretch | 2980-2850 (medium-strong) | Medium-Strong | Quinuclidine Core & Acetyl CH₃ |

| C=O stretch (ester) | 1745-1735 (very strong, sharp) | Medium | 9-Acetyl Group |

| C=C/C=N ring stretch | 1620-1430 (multiple strong, sharp) | Strong | Quinoline Ring |

| C-O stretch (ester) | ~1240 (strong), ~1050 (medium) | Weak-Medium | 9-Acetyl Group |

| C-O stretch (phenol) | ~1200 (strong) | Weak | Phenolic -OH (positions 3 & 10) |

Note: The predicted values are based on general spectroscopic principles and data from related quinoline and cinchona alkaloid compounds. Actual experimental values may vary.

Intermolecular interactions, particularly hydrogen bonding from the 3- and 10-hydroxyl groups, would play a significant role in the solid-state spectra, leading to broadening and shifting of the O-H and C=O stretching bands.

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation. While a crystal structure for 9-Acetyl-3,10-dihydroxy Hydroquinine is not available, its likely solid-state conformation can be inferred from the known structures of the parent cinchona alkaloids.

Conformational Analysis:

Cinchona alkaloids are known to exist in several conformational states, primarily defined by the torsion angles around the C4'-C9 and C8-C9 bonds, which connect the quinoline and quinuclidine moieties. These are often referred to as anti-open, anti-closed, syn-open, and syn-closed conformations. The specific conformation adopted in the crystal is influenced by the substituents and the crystal packing forces.

For 9-Acetyl-3,10-dihydroxy Hydroquinine, the bulky acetyl group at the C9 position would introduce significant steric hindrance, likely favoring an "open" conformation to minimize steric clash with the quinoline ring.

Hydrogen Bonding and Crystal Packing:

The presence of two phenolic hydroxyl groups at positions 3 and 10 introduces strong hydrogen bond donors. These, along with the hydrogen bond accepting sites (the quinuclidine nitrogen, the quinoline nitrogen, and the ester carbonyl oxygen), would dominate the crystal packing. It is highly probable that an extensive network of intermolecular hydrogen bonds would be formed, linking adjacent molecules into complex one-, two-, or three-dimensional arrays. Key potential hydrogen bonds include:

O-H···N (quinoline): The hydroxyl groups forming hydrogen bonds with the nitrogen atom of the quinoline ring of a neighboring molecule.

O-H···N (quinuclidine): The hydroxyl groups interacting with the more basic nitrogen of the quinuclidine core.

O-H···O=C: The hydroxyl groups forming hydrogen bonds with the carbonyl oxygen of the acetyl group.

O-H···O-H: Direct hydrogen bonding between the hydroxyl groups of adjacent molecules.

These interactions would significantly influence the crystal's thermodynamic stability and physical properties.

The table below presents predicted crystallographic parameters, based on typical values for related cinchona alkaloid structures.

| Parameter | Predicted Value / Characteristics | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for cinchona alkaloids |

| Space Group | P2₁ (common for chiral molecules) | Chirality of the molecule |

| Conformation | "Open" conformation (anti-open or syn-open) | Steric bulk of the 9-acetyl group |

| Key Torsion Angles | Dependent on the specific "open" conformation adopted | Analysis of related cinchona alkaloid structures |

| Intermolecular Forces | Extensive hydrogen bonding, π-π stacking | Presence of multiple H-bond donors/acceptors and aromatic ring |

| Dominant Packing Motif | Hydrogen-bonded chains or sheets | Strong H-bond donors (3-OH, 10-OH) and acceptors (N, C=O) |

Note: These predictions are illustrative and the actual crystal structure could differ. An experimental single-crystal X-ray diffraction analysis would be required for definitive structural elucidation.

Theoretical and Computational Studies of 9 Acetyl 3,10 Dihydroxy Hydroquinine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods have been widely applied to the parent Cinchona alkaloids, such as quinine (B1679958) and quinidine, to understand their conformational preferences and electronic properties. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like Cinchona alkaloids, DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

In studies of hydroquinone (B1673460) derivatives, DFT has been used to calculate parameters like chemical potential (μ), hardness (η), and electrophilicity (ω), which help in understanding their redox properties and antioxidant activity. kashanu.ac.ir For instance, the introduction of electron-withdrawing or -donating groups significantly alters the electronic properties of the hydroquinone ring. researchgate.net The addition of acetyl and hydroxyl groups to the hydroquinine (B45883) scaffold, as in 9-Acetyl-3,10-dihydroxy Hydroquinine, would be expected to modulate its electronic properties, influencing its reactivity.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO | 4.4 eV |

| Chemical Potential (μ) | Measure of the escaping tendency of an electron | -4.0 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.2 eV |

| Electrophilicity (ω) | Capacity to accept electrons | 3.6 eV |

First-principles calculations, which are based on quantum mechanics without empirical parameters, can accurately predict various spectroscopic properties. For Cinchona alkaloids and related quinoline (B57606) derivatives, these methods have been used to calculate vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

Theoretical calculations of vibrational frequencies for quinine and its diastereomers have helped in the interpretation of experimental Raman and Raman Optical Activity (ROA) spectra, allowing for the unequivocal identification of pseudoenantiomers based on their distinct spectral signatures. researchgate.net Similarly, calculated FT-IR spectra for 8-hydroxyquinoline (B1678124) derivatives have shown good agreement with experimental data, aiding in the assignment of vibrational modes, such as the characteristic carbonyl stretches. nih.gov These computational approaches would be invaluable for characterizing the structure of 9-Acetyl-3,10-dihydroxy Hydroquinine and confirming its synthesis.

Computational modeling is a key tool for investigating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing insights into reaction kinetics and product selectivity. For hydroquinone derivatives, computational studies have been used to understand their oxidation mechanisms and their roles in redox reactions. inchem.orgresearchgate.net

Mechanistic studies on the electrochemical oxidation of hydroquinones show that the process involves the transfer of two protons and two electrons to yield the corresponding quinone. researchgate.net DFT calculations have been employed to study the vinylogous atroposelective desymmetrization catalyzed by a 9-amino derivative of quinine, illustrating how the catalyst controls stereoselectivity through specific steric and dispersion interactions in the transition state. nih.gov Such modeling could predict the metabolic pathways of 9-Acetyl-3,10-dihydroxy Hydroquinine or its behavior in synthetic reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the solvent environment. mdpi.com

The conformational landscape of Cinchona alkaloids is complex, defined by the relative orientation of the quinoline and quinuclidine (B89598) rings. researchgate.net MD simulations have been used to explore the full conformational space of cinchonine (B1669041) and cinchonidine, revealing how factors like protonation or methylation of the quinuclidine nitrogen can stabilize certain conformers. scispace.com For 9-Acetyl-3,10-dihydroxy Hydroquinine, the bulky acetyl group at the C9 position and additional hydroxyl groups would significantly influence its preferred conformations, which in turn would affect its biological activity.

Solvation effects play a crucial role in the behavior of molecules in solution. nih.gov Computational studies on quinone derivatives have demonstrated that solvent polarity can significantly impact their electrochemical properties and reduction potentials. kashanu.ac.irresearchgate.netelectrochemsci.org The use of a polarized continuum model (PCM) in calculations allows for the simulation of solvation energies, providing a more accurate prediction of molecular properties in different solvents. electrochemsci.org Understanding the solvation of 9-Acetyl-3,10-dihydroxy Hydroquinine is essential for predicting its solubility and behavior in biological media.

| Torsion Angle | Defining Atoms | Description | Common Conformations |

|---|---|---|---|

| T(1) | C(4a')-C(4')-C(9)-C(8) | Orientation of the quinoline ring relative to the C9-C8 bond | syn / anti |

| T(2) | C(4')-C(9)-C(8)-N(1) | Orientation of the quinuclidine ring relative to the C9-C4' bond | open / closed |

| T(3) | H-O(9)-C(9)-C(8) | Orientation of the C9-hydroxyl group | alpha / beta / gamma |

Docking and Molecular Modeling Studies of Potential Macromolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

Quinine and its derivatives have been the subject of numerous docking studies to elucidate their mechanism of action. For example, docking studies have investigated the interaction of quinine, chloroquine, and hydroxychloroquine (B89500) with the ACE2 receptor, showing that quinine has the strongest binding affinity among the three. japer.inui.ac.idjaper.in Other studies have explored the binding of quinine derivatives to targets like Plasmodium falciparum dihydrofolate reductase (pfDHFR), with some derivatives showing stronger binding affinities than reference drugs. researchgate.net

For 9-Acetyl-3,10-dihydroxy Hydroquinine, docking studies could predict potential biological targets. The acetyl and hydroxyl groups would be expected to form specific hydrogen bonds and other interactions within a protein's binding site, influencing its binding affinity and specificity. mdpi.com

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinine | ACE2 Receptor | -4.89 | Lys353 |

| Chloroquine | ACE2 Receptor | -3.17 | Lys353 |

| Hydroxychloroquine | ACE2 Receptor | -3.87 | Lys353 |

| Marmesin (Quinine Derivative) | Plasmodium Target | -48.73 (Binding Free Energy) | Not Specified |

| Cryptolepinone (Quinine Derivative) | Plasmodium Target | -43.46 (Binding Free Energy) | Not Specified |

Mechanistic Investigations of 9 Acetyl 3,10 Dihydroxy Hydroquinine Biological Interactions

Enzyme Kinetic Modulation Studies (In Vitro)

Investigation of Enzyme-Substrate Binding Dynamics

Studies on hydroquinone (B1673460) derivatives have revealed their potential to interact with and modulate the activity of various enzymes. For instance, a series of hydroquinone-benzoyl ester analogs have been shown to inhibit mushroom tyrosinase. rsc.orgnih.gov Kinetic analyses of these analogs demonstrated varied mechanisms of inhibition, suggesting different modes of interaction with the enzyme's active site. rsc.orgnih.gov

These findings indicate that compounds structurally similar to 9-Acetyl-3,10-dihydroxy Hydroquinine (B45883) can engage with enzyme active sites, influencing substrate binding and subsequent catalytic activity. The nature of these interactions, whether competitive, non-competitive, or mixed, appears to be dependent on the specific substitutions on the hydroquinone scaffold. rsc.orgnih.gov

Assessment of Enzyme Activity Perturbation in Cell-Free Systems

In cell-free assays, hydroquinone derivatives have demonstrated direct effects on enzyme activity. The aforementioned hydroquinone–benzoyl ester analogs exhibited potent, reversible inhibition of mushroom tyrosinase. rsc.orgnih.gov The half-maximal inhibitory concentrations (IC₅₀) for some of these analogs were observed to be in the micromolar range, indicating significant potency. rsc.orgnih.gov It is important to note that UV spectroscopy analysis suggested that this inhibition was not due to the chelation of copper ions in the enzyme's active center. rsc.orgnih.gov

Furthermore, anthraquinone, a related structural class, has been observed to inhibit the function of certain enzymes in rat liver homogenates (S-9 mix). researchgate.net This suggests that the core structures related to 9-Acetyl-3,10-dihydroxy Hydroquinine can directly perturb enzymatic processes.

Identification of Specific Enzyme Targets within Proteomics Research Contexts

While specific enzyme targets for 9-Acetyl-3,10-dihydroxy Hydroquinine are yet to be identified, its availability as a tool for proteomics research suggests its potential utility in target identification studies. rsc.org Research on other hydroquinone derivatives has identified tyrosinase as a key enzyme target. rsc.orgnih.govnih.gov Additionally, studies on the degradation pathways of hydroquinone have implicated dioxygenases as interacting enzymes. researchgate.net

Cellular Pathway Perturbation Studies (Non-Human Cell Lines)

Analysis of Cellular Signaling Cascade Modulation

Hydroquinone and its derivatives have been shown to modulate various cellular signaling cascades in non-human cell lines. For example, in B16F10 melanoma cells, hydroquinone-related compounds have been investigated for their effects on the protein kinase A (PKA) and extracellular signal-related kinase (ERK) signaling pathways, which are upstream regulators of melanogenesis. mdpi.com

Studies on other derivatives in glioblastoma cell lines have shown induction of the unfolded protein response, affecting the expression of CHOP and XBP1, which are involved in ER-stress-mediated cell death. nih.gov Furthermore, in certain cancer cell lines, hydroquinone derivatives have been observed to induce the activation of major stress pathways, which could be blocked by inhibitors of ERK and PI3K. nih.gov

Membrane Interaction and Transport Mechanisms

The precise mechanisms of membrane interaction and transport for 9-Acetyl-3,10-dihydroxy Hydroquinine have not been elucidated. However, studies on related compounds provide some insights. The cytotoxic effects of some 1,3-dihydroxy-9,10-anthraquinone derivatives have been linked to the externalization of phosphatidylserine, a key event in apoptosis that involves changes in the cell membrane. nih.gov The lipophilicity of such compounds can influence their ability to traverse cellular membranes and interact with intracellular components.

Subcellular Localization and Distribution Patterns

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on the subcellular localization and distribution patterns of 9-Acetyl-3,10-dihydroxy Hydroquinine. The specific tracking of this compound within cellular compartments using methods such as fluorescence microscopy or subcellular fractionation has not been documented in available research. Therefore, its accumulation in organelles such as the nucleus, mitochondria, or endoplasmic reticulum remains uncharacterized.

Interactions with Biological Macromolecules (In Vitro)

Detailed in vitro studies characterizing the direct interactions of 9-Acetyl-3,10-dihydroxy Hydroquinine with key biological macromolecules are not presently available in the public domain.

Protein-Ligand Binding Affinity Characterization

There is a lack of published research detailing the binding affinity of 9-Acetyl-3,10-dihydroxy Hydroquinine to specific proteins. Consequently, quantitative data from techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization assays, which are used to determine binding constants (Kd), are absent from the scientific record.

Nucleic Acid Interaction Studies (Excluding DNA Damage/Genotoxicity)

Investigations into the non-covalent interactions of 9-Acetyl-3,10-dihydroxy Hydroquinine with nucleic acids (both DNA and RNA) have not been reported. Studies employing methods such as circular dichroism, UV-Vis spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy to elucidate binding modes (e.g., intercalation, groove binding) and affinities are not available.

Derivatization and Structure Activity Relationship Sar Studies of 9 Acetyl 3,10 Dihydroxy Hydroquinine Analogues

Comparative Mechanistic Biological Interaction Studies of Analogues

Mapping Structure-Interaction Relationships

Generating content for these sections without supporting research would result in speculation and scientifically inaccurate information, which contravenes the core principles of providing reliable and factual responses.

It is possible that "9-Acetyl-3,10-dihydroxy Hydroquinine" is a novel or very recently synthesized compound for which research has not yet been published in publicly accessible domains. Alternatively, there may be a typographical error in the compound's name.

Therefore, the requested article cannot be created at this time. It is recommended to verify the chemical name and structure of the compound of interest and to consult specialized chemical databases or recent publications in the field of medicinal chemistry for potential information.

Analytical Methodologies for Quantification and Purity Assessment in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 9-Acetyl-3,10-dihydroxy Hydroquinine (B45883). Its versatility allows for the development of methods for both quantification and purity profiling.

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC and is highly suitable for the separation of moderately polar compounds like 9-Acetyl-3,10-dihydroxy Hydroquinine. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

For the analysis of structurally similar compounds like hydroquinone (B1673460) and its derivatives, RP-HPLC methods have been successfully developed. jopir.innih.govresearchgate.netbohrium.com A typical mobile phase would consist of a mixture of water (often buffered and containing an acid modifier like formic acid or orthophosphoric acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. jopir.in A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of the target compound with good resolution from potential impurities.

Normal-Phase (NP) HPLC: While less common, normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol mixtures), could be explored. This technique is particularly useful for separating isomers and can offer different selectivity compared to RP-HPLC. Given the presence of multiple chiral centers in the hydroquinine core, NP-HPLC could be advantageous for separating diastereomers if present.

A hypothetical comparison of starting conditions for RP and NP HPLC for the analysis of 9-Acetyl-3,10-dihydroxy Hydroquinine is presented below.

| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilyl) | Silica |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Ethanol |

| Elution Mode | Gradient | Isocratic or Gradient |

| Typical Application | Quantification, Purity Profiling | Isomer Separation |

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Vis and Photodiode Array (PDA) Detection: The quinoline (B57606) ring system within the hydroquinine structure is expected to exhibit strong UV absorbance. acgpubs.org A UV-Vis detector set at a specific wavelength corresponding to an absorbance maximum (e.g., around 230-240 nm or 330-340 nm, typical for quinine (B1679958) alkaloids) would be suitable for quantification. waters.com A PDA detector offers the advantage of acquiring the entire UV spectrum for a peak, which is invaluable for peak purity assessment and compound identification. nih.govnotulaebotanicae.ro HPLC-PDA methods have been successfully used for the concurrent analysis of hydroquinone with other compounds. nih.gov

Fluorescence Detection: Cinchona alkaloids, including quinine and hydroquinine, are known for their native fluorescence. nih.gov This property can be exploited for highly sensitive and selective detection. An HPLC system equipped with a fluorescence detector, with excitation and emission wavelengths optimized for the compound (e.g., excitation around 350 nm and emission around 450 nm for quinine), would likely provide lower limits of detection compared to UV-based methods.

Evaporative Light Scattering Detection (ELSD): In cases where the compound lacks a strong chromophore or fluorophore, or for the detection of non-UV active impurities, ELSD can be a valuable tool. This universal detector responds to any analyte that is less volatile than the mobile phase.

| Detector | Principle | Applicability to 9-Acetyl-3,10-dihydroxy Hydroquinine |

| UV-Vis/PDA | UV Light Absorption | High (Quinoline Chromophore) |

| Fluorescence | Emission of Light | High (Native Fluorescence of Quinine Core) |

| ELSD | Light Scattering of Non-volatile Analytes | Moderate (Universal Detector) |

HPLC is the method of choice for determining the purity of 9-Acetyl-3,10-dihydroxy Hydroquinine. By using a validated, stability-indicating HPLC method, process-related impurities and degradation products can be separated and quantified. Peak purity can be assessed using a PDA detector by comparing spectra across a single peak. For the identification of unknown impurities, fractions can be collected for further analysis by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of 9-Acetyl-3,10-dihydroxy Hydroquinine is not feasible due to its low volatility and thermal instability, which is a result of the multiple polar hydroxyl groups. However, GC-MS can be employed following a chemical derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl groups. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. mdpi.combrjac.com.br This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. The resulting TMS-derivatized 9-Acetyl-3,10-dihydroxy Hydroquinine can then be separated on a GC column and detected by mass spectrometry, which provides valuable structural information for identification purposes.

The derivatization reaction would proceed as follows: 9-Acetyl-3,10-dihydroxy Hydroquinine + Silylating Agent → 9-Acetyl-3,10-di(trimethylsilyloxy) Hydroquinine

This approach is particularly useful for identifying impurities and in metabolomics studies. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, based on the differential migration of charged species in an electric field. The hydroquinine core contains a basic quinuclidine (B89598) nitrogen, which will be protonated at acidic pH, rendering the molecule suitable for CE analysis.

Method development in CE would involve optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The use of additives to the BGE, such as cyclodextrins, can be employed to enhance selectivity, particularly for the separation of closely related compounds or stereoisomers. tandfonline.com CE methods have been successfully developed for the separation of Cinchona alkaloids like quinine and its metabolites. nih.govtandfonline.com A CE method coupled with UV or fluorescence detection could provide rapid and efficient analysis of 9-Acetyl-3,10-dihydroxy Hydroquinine.

Development of Robust Spectrophotometric Assays for Concentration Determination

For routine quantification where high sample throughput is required, a simple UV-Vis spectrophotometric assay can be developed. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

A spectrophotometric method for 9-Acetyl-3,10-dihydroxy Hydroquinine would involve dissolving the compound in a suitable solvent (e.g., methanol or an acidic aqueous buffer) and measuring its absorbance at the wavelength of maximum absorbance (λmax). jopir.ininnovareacademics.in The λmax can be determined by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm). nih.gov A calibration curve would be constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. nih.govuitm.edu.my The concentration of the compound in unknown samples can then be determined from this curve. While this method is rapid and cost-effective, it is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Environmental and Biotransformation Studies of 9 Acetyl 3,10 Dihydroxy Hydroquinine Excluding Mammalian Metabolism

Microbial Degradation Pathways and Metabolite Identification (In Vitro)

The microbial degradation of 9-Acetyl-3,10-dihydroxy Hydroquinine (B45883) is anticipated to primarily target the hydroquinone (B1673460) and quinoline (B57606) structures, as microorganisms are known to metabolize these aromatic compounds.

The hydroquinone moiety is susceptible to microbial oxidation. Various bacteria and fungi have been shown to degrade hydroquinone, often initiating the process with hydroxylation and subsequent ring cleavage. nih.gov For instance, many microorganisms utilize the hydroxyquinol pathway for the degradation of aromatic compounds. nih.gov In this pathway, hydroquinone can be carboxylated to gentisate (2,5-dihydroxybenzoate) under anaerobic conditions by certain bacteria. nih.gov Aerobically, fungi such as Aspergillus fumigatus and Penicillium chrysogenum are capable of degrading hydroquinone. nih.gov The initial steps likely involve the formation of hydroxyhydroquinone (1,2,4-benzenetriol), which is a key intermediate that can undergo ring fission.

Based on these established pathways for hydroquinone, a putative microbial degradation pathway for the hydroquinone portion of 9-Acetyl-3,10-dihydroxy Hydroquinine could involve the following steps:

Initial Hydroxylation: Introduction of a third hydroxyl group to the dihydroxy-hydroquinine ring to form a trihydroxy derivative.

Ring Cleavage: The aromatic ring of the resulting trihydroxy intermediate would then be susceptible to cleavage by microbial dioxygenase enzymes, leading to the formation of aliphatic acids.

Further Metabolism: These aliphatic intermediates would then enter central metabolic pathways, such as the Krebs cycle, to be further mineralized to carbon dioxide and water.

The quinoline ring, another major component of the molecule, is generally more resistant to microbial degradation but can be metabolized by specialized microorganisms. The degradation often starts with hydroxylation of the pyridine (B92270) or benzene (B151609) ring of the quinoline structure.

A hypothetical microbial degradation of the quinoline moiety could proceed as follows:

Hydroxylation: Microbial enzymes could introduce hydroxyl groups onto the quinoline ring, for example, at the 2- or 8-positions.

Ring Cleavage: Subsequent enzymatic reactions would lead to the cleavage of the heterocyclic or aromatic ring, generating various intermediates.

It is important to note that the presence of the acetyl group and the complex quinuclidine (B89598) ring system in 9-Acetyl-3,10-dihydroxy Hydroquinine may influence the rate and pathway of microbial degradation compared to simpler hydroquinone or quinoline compounds.

Table 1: Potential Microbial Metabolites of 9-Acetyl-3,10-dihydroxy Hydroquinine based on Analogous Compounds

| Original Compound Moiety | Putative Intermediate Metabolite | Potential Final Products |

| Hydroquinone | Trihydroxy-hydroquinine derivative, Carboxylated hydroquinone derivative | Aliphatic acids, Carbon dioxide, Water |

| Quinoline | Hydroxylated quinoline derivatives | Ring-cleaved aliphatic-aromatic compounds |

Enzymatic Biotransformation by Isolated Microbial Enzymes (In Vitro)

The biotransformation of 9-Acetyl-3,10-dihydroxy Hydroquinine by isolated microbial enzymes offers a more controlled approach to understanding its metabolic fate. Key enzymatic reactions that could be involved include hydrolysis of the acetyl group and transformations of the hydroquinone and quinoline rings.

Hydrolysis of the Acetyl Group:

One of the primary enzymatic transformations expected is the hydrolysis of the 9-acetyl group. Hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are ubiquitous in microorganisms. byjus.com Specifically, esterases could catalyze the deacetylation of 9-Acetyl-3,10-dihydroxy Hydroquinine to yield 3,10-dihydroxy Hydroquinine and acetic acid. Enzymatic hydrolysis of acetyl groups on other complex organic molecules, such as acetylated alkaloids, has been documented. acs.orgacs.org This reaction would significantly alter the polarity and potentially the biological activity of the parent compound.

Transformations of the Hydroquinone Moiety:

The hydroquinone ring is a target for several types of microbial enzymes. For example, S-glutathionyl-hydroquinone reductases, a class of glutathione (B108866) transferases found in bacteria and fungi, can catalyze the reduction of glutathionylated hydroquinones. nih.gov While this specific reaction requires prior glutathionylation, it highlights the potential for enzymatic modification of the hydroquinone ring.

Furthermore, enzymes like amylosucrase have been shown to catalyze the transglucosylation of hydroquinone to form arbutin (B1665170) (hydroquinone β-D-glucopyranoside). nih.gov This suggests that microbial glycosyltransferases could potentially glycosylate the hydroxyl groups of the hydroquinine moiety of 9-Acetyl-3,10-dihydroxy Hydroquinine.

Transformations of the Quinoline Moiety:

Enzymes such as peroxidases have been shown to mediate the transformation of hydroxy-anthraquinones, which share structural similarities with the quinoline portion of the target molecule. nih.gov These enzymes could potentially catalyze oxidative reactions on the quinoline ring system.

Table 2: Potential Enzymatic Biotransformations of 9-Acetyl-3,10-dihydroxy Hydroquinine

| Enzyme Class | Potential Reaction | Resulting Product |

| Hydrolases (Esterases) | Deacetylation of the 9-acetyl group | 3,10-dihydroxy Hydroquinine |

| Glycosyltransferases | Glycosylation of hydroxyl groups | Glycosylated derivatives of 9-Acetyl-3,10-dihydroxy Hydroquinine |

| Oxidoreductases (e.g., Peroxidases) | Oxidation of the hydroquinone or quinoline ring | Oxidized derivatives |

Abiotic Degradation Mechanisms in Environmental Models (e.g., Photodegradation, Hydrolysis in Aqueous Systems)

In the absence of microbial activity, 9-Acetyl-3,10-dihydroxy Hydroquinine can undergo abiotic degradation through processes such as photodegradation and hydrolysis, particularly in aqueous environments.

Photodegradation:

The quinoline and hydroquinone moieties of the molecule are chromophores that can absorb ultraviolet (UV) radiation from sunlight, leading to photodegradation. Studies on the photodegradation of quinoline have shown that it can be degraded in water, with the formation of hydroxylated products like 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline (B1678124). researchgate.net The degradation rate is influenced by factors such as pH and the presence of dissolved organic matter. researchgate.net The photodegradation of quinoline can be enhanced by photocatalysts such as TiO2, leading to the formation of various intermediates through reactions with superoxide (B77818) and hydroxyl radicals. nih.gov

Therefore, it is plausible that 9-Acetyl-3,10-dihydroxy Hydroquinine would undergo photodegradation in sunlit surface waters. The primary reactions would likely involve the photo-oxidation of the quinoline and hydroquinone rings, potentially leading to the formation of hydroxylated derivatives and, upon prolonged exposure, cleavage of the aromatic rings.

Hydrolysis:

The 9-acetyl group introduces a site for potential hydrolysis in aqueous systems. The stability of an acetyl group to hydrolysis is dependent on pH and temperature. While the ester linkage is generally stable at neutral pH, it can be hydrolyzed under acidic or alkaline conditions. rsc.org The rate of hydrolysis of the acetyl group in 9-Acetyl-3,10-dihydroxy Hydroquinine in natural waters (typically pH 6-8) is expected to be slow. However, in environments with more extreme pH values, hydrolysis could become a more significant degradation pathway, leading to the formation of 3,10-dihydroxy Hydroquinine.

Table 3: Potential Abiotic Degradation Products of 9-Acetyl-3,10-dihydroxy Hydroquinine

| Degradation Process | Moiety Affected | Potential Products |

| Photodegradation | Quinoline and Hydroquinone rings | Hydroxylated derivatives, Ring-cleavage products |

| Hydrolysis (Acidic/Alkaline) | 9-Acetyl group | 3,10-dihydroxy Hydroquinine, Acetic acid |

Q & A

Q. What analytical methods are recommended for determining the purity and structural integrity of 9-Acetyl-3,10-dihydroxy Hydroquinine?

To ensure purity and structural validation, researchers should employ nuclear magnetic resonance (NMR) for confirming molecular structure and high-performance liquid chromatography (HPLC) for quantitative purity assessment. Additional methods include mass spectrometry (MS) for molecular weight confirmation and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. These techniques must adhere to validated protocols, with results cross-referenced against standard reference materials .

Q. How can researchers assess the solubility and stability of 9-Acetyl-3,10-dihydroxy Hydroquinine under different experimental conditions?

Solubility should be tested in common solvents (e.g., DMSO, water, ethanol) using gravimetric or spectrophotometric methods. Stability studies require incubating the compound under varying pH (e.g., 3–9), temperatures (4°C–37°C), and light exposure, with periodic analysis via HPLC to monitor degradation. For biological assays, stock solutions in DMSO (e.g., 130 mg/mL) should be stored at 4°C in light-protected vials to maintain integrity .

Q. What are the standard protocols for preparing stock solutions of 9-Acetyl-3,10-dihydroxy Hydroquinine to ensure consistent bioactivity?

Dissolve the compound in DMSO to a concentration of 130 mg/mL, followed by sterile filtration (0.22 µm pore size). Aliquot into small volumes to avoid freeze-thaw cycles and store at 4°C in amber vials. For cell-based assays, dilute further in culture media to avoid DMSO concentrations exceeding 1% (v/v), which may affect cell viability .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the antibacterial mechanisms of 9-Acetyl-3,10-dihydroxy Hydroquinine against Gram-negative pathogens?

Key considerations include:

- Dose selection : Use sub-inhibitory concentrations (e.g., ½ MIC) to study transcriptomic responses without killing the bacteria .

- Exposure time : Short-term exposure (e.g., 1 hour) to capture early molecular changes .

- Controls : Include untreated cultures and solvent controls (e.g., DMSO) to isolate compound-specific effects.

- Replicates : Biological triplicates for RNA-seq to ensure statistical robustness .

Q. How can transcriptomic data be analyzed to identify bacterial response pathways affected by 9-Acetyl-3,10-dihydroxy Hydroquinine?

Process RNA-seq data using tools like FastP for quality trimming and edgeR for differential gene expression analysis (thresholds: log2 fold change ≥2, FDR ≤0.05). Annotate DEGs via DAVID or KEGG for pathway enrichment. Focus on downregulated genes in efflux pump systems (e.g., RND-type) and upregulated stress-response genes to infer mechanisms .

Q. What in silico approaches are validated for studying the interaction between 9-Acetyl-3,10-dihydroxy Hydroquinine and bacterial target proteins?

Use molecular docking software (e.g., MOE, SwissDock) to model ligand-protein interactions. Prepare protein structures from the RCSB PDB database and optimize hydroquinine’s 3D conformation using energy minimization. Validate docking poses with binding energy calculations and compare to known inhibitors. Follow up with molecular dynamics simulations to assess stability .

Q. How should researchers evaluate the synergistic potential of 9-Acetyl-3,10-dihydroxy Hydroquinine with existing antibiotics?

Perform checkerboard assays to determine fractional inhibitory concentration indices (FICI). Interpret results as: synergy (FICI ≤0.5), additivity (0.5 < FICI ≤1), indifference (1 < FICI ≤4), or antagonism (FICI >4). Validate findings with time-kill assays to confirm enhanced bactericidal activity .

Q. What methodologies are employed to validate the differential expression of genes identified in transcriptomic studies of hydroquinine-treated bacteria?

Select top DEGs (e.g., efflux pump genes) for RT-qPCR validation. Design primers with Tm ~60°C and amplicons <200 bp. Normalize data using housekeeping genes (e.g., rpoD for P. aeruginosa). Use the 2^(-ΔΔCt) method for fold-change calculation, ensuring concordance with RNA-seq results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.